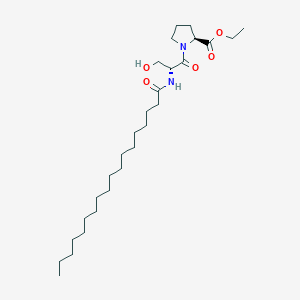
N-Stearoyl-seryl-proline ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Stearoyl-seryl-proline ethyl ester (SPP) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. SPP is a derivative of the endogenous peptide substance P, which plays a crucial role in the regulation of pain and inflammation. SPP has been shown to have anti-inflammatory, antioxidant, and anti-aging effects.
Wirkmechanismus
N-Stearoyl-seryl-proline ethyl ester exerts its effects by binding to the neurokinin-1 receptor (NK-1R), which is involved in the regulation of pain and inflammation. N-Stearoyl-seryl-proline ethyl ester acts as an antagonist of NK-1R, thereby inhibiting the activation of pro-inflammatory pathways. N-Stearoyl-seryl-proline ethyl ester also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemische Und Physiologische Effekte
N-Stearoyl-seryl-proline ethyl ester has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-Stearoyl-seryl-proline ethyl ester inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In vivo studies have shown that N-Stearoyl-seryl-proline ethyl ester reduces inflammation and pain in animal models of arthritis and neuropathic pain. N-Stearoyl-seryl-proline ethyl ester has also been shown to increase collagen production and reduce the appearance of wrinkles in human skin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Stearoyl-seryl-proline ethyl ester in lab experiments is its high purity, which ensures consistent and reproducible results. N-Stearoyl-seryl-proline ethyl ester is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using N-Stearoyl-seryl-proline ethyl ester is its cost, as it is a synthetic compound that requires specialized equipment and expertise for synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research and development of N-Stearoyl-seryl-proline ethyl ester. One area of interest is the potential use of N-Stearoyl-seryl-proline ethyl ester as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the use of N-Stearoyl-seryl-proline ethyl ester in the development of anti-aging skincare products. Further research is needed to fully understand the mechanisms of action of N-Stearoyl-seryl-proline ethyl ester and to optimize its therapeutic potential.
Synthesemethoden
N-Stearoyl-seryl-proline ethyl ester is synthesized through the esterification of stearic acid with the amino acid serine, followed by the addition of proline. The final compound is then ethylated to produce N-Stearoyl-seryl-proline ethyl ester. The purity of N-Stearoyl-seryl-proline ethyl ester is crucial for its biological activity, and several methods have been developed to ensure high purity, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-Stearoyl-seryl-proline ethyl ester has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-Stearoyl-seryl-proline ethyl ester has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Stearoyl-seryl-proline ethyl ester has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-Stearoyl-seryl-proline ethyl ester has been investigated for its anti-aging effects, as it has been shown to increase collagen production and reduce the appearance of wrinkles.
Eigenschaften
CAS-Nummer |
131476-72-7 |
|---|---|
Produktname |
N-Stearoyl-seryl-proline ethyl ester |
Molekularformel |
C28H52N2O5 |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
ethyl (2S)-1-[(2R)-3-hydroxy-2-(octadecanoylamino)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H52N2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(32)29-24(23-31)27(33)30-22-19-20-25(30)28(34)35-4-2/h24-25,31H,3-23H2,1-2H3,(H,29,32)/t24-,25+/m1/s1 |
InChI-Schlüssel |
FMBHIUOTBZTPCY-RPBOFIJWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N1CCC[C@H]1C(=O)OCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |
Andere CAS-Nummern |
131476-72-7 |
Synonyme |
N-stearoyl-Ser-Pro-OEt N-stearoyl-seryl-proline ethyl ester N-stearoyl-seryl-proline ethyl ester, L-Ser,L-Pro-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



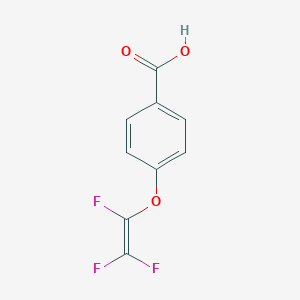
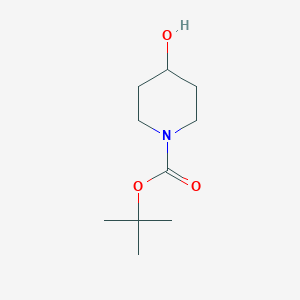
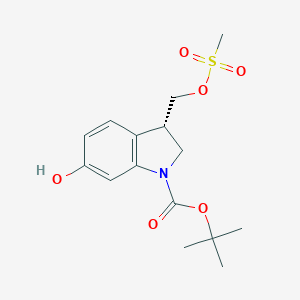
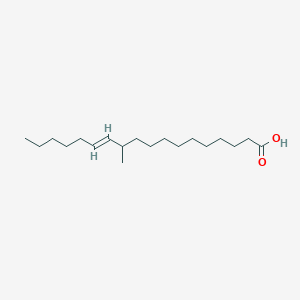
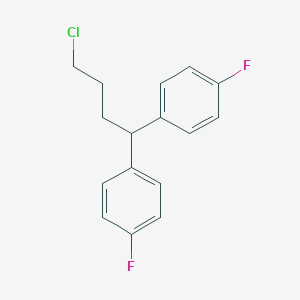
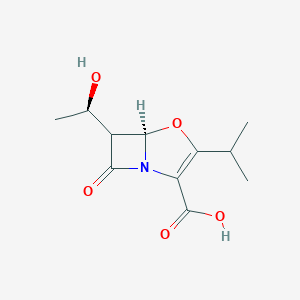
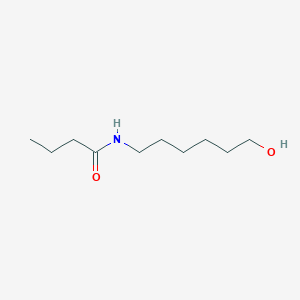
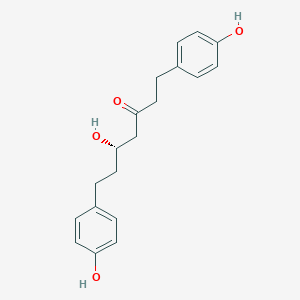
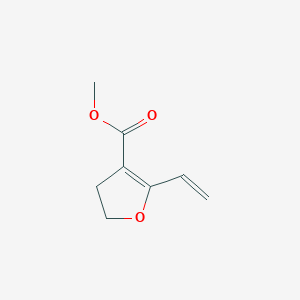
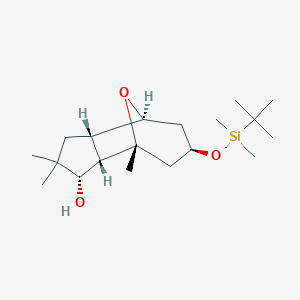
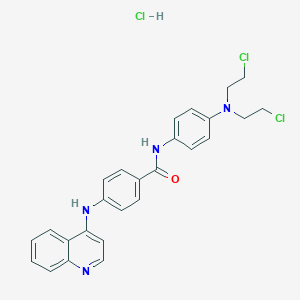
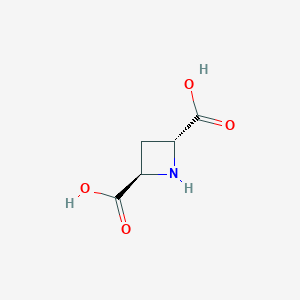
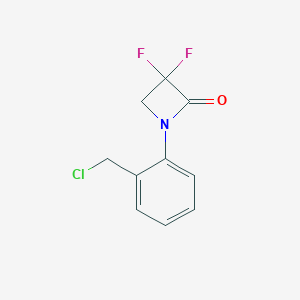
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)